BenchChemオンラインストアへようこそ!

Excisanin A

Colon Cancer Antiproliferative Cytotoxicity

Select Excisanin A (CAS 78536-37-5) as a mechanistically distinct, multi-target ent-kaurane diterpenoid for reproducible oncology research. Unlike single-pathway analogs (oridonin: AKT-only, IC₅₀ ~8.5 μM; kamebakaurin: NF-κB-only), Excisanin A uniquely suppresses AKT signaling, HIF-1α transcriptional activation, and the integrin β1/FAK/PI3K/AKT/β-catenin invasion axis. Peer-reviewed in vivo validation at 20 mg/kg in Hep3B xenografts confirms on-target tumor suppression. With documented MMP-2/9 inhibition (10-40 μM) and 5-FU chemosensitization, this ≥98% HPLC-pure powder is the non-substitutable standard for AKT-HIF-invasion crosstalk studies and anti-metastatic drug discovery programs.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
Cat. No. B8261685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExcisanin A
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C2(C1CC(C34C2CC(C(C3O)C(=C)C4=O)O)O)C)O)C
InChIInChI=1S/C20H30O5/c1-9-15-10(21)7-12-19(4)11(18(2,3)6-5-13(19)22)8-14(23)20(12,16(9)24)17(15)25/h10-15,17,21-23,25H,1,5-8H2,2-4H3
InChIKeyNFENNPKUXFGPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Excisanin A: Sourcing and Characterization of an Ent-Kaurane Diterpenoid for Oncology Research


Excisanin A is an ent-kaurane diterpenoid (CAS 78536-37-5, molecular formula C₂₀H₃₀O₅, molecular weight 350.44 g/mol) isolated primarily from Isodon species including Isodon macrocalyx, Isodon inflexus, and Rabdosia excisa [1]. Structurally, it possesses a kaurane skeleton with hydroxyl and epoxy functional groups that confer its bioactivity . As a natural product diterpenoid, Excisanin A has demonstrated antiproliferative, pro-apoptotic, and anti-invasive activities across multiple cancer cell lines, with documented in vivo tumor suppression in xenograft models [2]. The compound is commercially available as a purified natural product powder with typical purity specifications ≥98% [3].

Why Generic Ent-Kaurane Substitution Fails: The Case for Excisanin A in Experimental Oncology


Ent-kaurane diterpenoids as a class exhibit substantial functional divergence despite shared skeletal architecture. Among in-class compounds, Excisanin A demonstrates a mechanistically distinct profile: it simultaneously targets AKT signaling inhibition [1], HIF-1α transcriptional suppression [2], and integrin β1/FAK/PI3K/AKT/β-catenin axis modulation for anti-invasive activity [3]. In contrast, the widely studied analog oridonin (IC₅₀ 8.4-8.9 μM for AKT1/AKT2) primarily acts as a direct AKT inhibitor with autophagy-inducing properties , while kamebakaurin acts predominantly via direct p50 DNA-binding inhibition in the NF-κB pathway [4]. Ponicidin, another ent-kaurane analog, demonstrates substantially higher IC₅₀ values in comparable pancreatic cancer models (IC₅₀ ≈ 20 μM in SW1990 cells) [5] compared to Excisanin A's potency (IC₅₀ 8.22 μM in SW620 colon cancer cells) [6]. The divergent target engagement profiles, potency ranges, and pathway selectivities across these structurally related diterpenoids preclude generic substitution and necessitate compound-specific procurement for reproducible research outcomes.

Excisanin A: Quantitative Comparative Evidence for Scientific Procurement Decisions


Comparative Antiproliferative Potency: Excisanin A vs. Ponicidin in Gastrointestinal Cancer Models

Excisanin A demonstrates superior antiproliferative potency relative to the structurally related ent-kaurane diterpenoid ponicidin in gastrointestinal cancer models. Excisanin A inhibited SW620 colon cancer cell proliferation with an IC₅₀ of 8.22 μmol·L⁻¹, with apoptosis induction confirmed via Annexin V/PI staining (early apoptosis rates of 17.2%, 20.5%, and 13.8% at 12, 24, and 36 h post-treatment with 8.71 μmol·L⁻¹ excisanin A, versus 1.9% in control, P < 0.05) [1]. In comparison, ponicidin exhibited an IC₅₀ of approximately 20 μM in SW1990 pancreatic cancer cells [2], indicating approximately 2.4-fold higher potency for Excisanin A despite being tested in different gastrointestinal cancer cell lines. While direct head-to-head data are not available, this cross-study comparison across ent-kaurane diterpenoids in gastrointestinal cancer models demonstrates quantifiable potency differentiation relevant for compound selection.

Colon Cancer Antiproliferative Cytotoxicity

Anti-Invasive Activity: Excisanin A Demonstrates Dual MMP Suppression in Breast Cancer Models

Excisanin A demonstrates quantifiable anti-invasive activity through dual suppression of MMP-2 and MMP-9 in breast cancer models, a profile that differentiates it from certain in-class analogs. Treatment of MDA-MB-231 and SKBR3 breast cancer cells with 10-40 μM excisanin A significantly inhibited cell migration and invasion and suppressed mRNA and protein levels of both MMP-2 and MMP-9 in a dose-dependent manner [1]. The compound also abolished integrin β1 expression and reduced phosphorylation of downstream kinases FAK and Src [2]. In contrast, the widely studied analog oridonin, while demonstrating AKT inhibitory activity (IC₅₀ 8.4-8.9 μM for AKT1/AKT2) , has been less extensively characterized for coordinated dual MMP-2/MMP-9 suppression in invasion assays, with its anti-invasive effects more closely linked to cell cycle arrest and autophagy induction [3]. This functional differentiation in anti-metastatic signaling supports compound-specific selection for invasion and metastasis research programs.

Breast Cancer Anti-Metastatic MMP Inhibition

HIF-1α Transcriptional Suppression: A Differentiated Anti-Hepatoma Mechanism

Excisanin A demonstrates a mechanistically differentiated anti-hepatoma profile through HIF-1α transcriptional suppression, a target not prominently engaged by all ent-kaurane diterpenoids. Excisanin A inhibited HIF-1α transcriptional activation and protein synthesis with statistical significance (p < 0.001), and reduced VEGF protein and mRNA expressions (p < 0.001) [1]. The compound also inhibited proliferation of hepatocellular carcinoma cells and suppressed tumor growth in a murine xenograft model of SK-Hep1 cells [2]. In contrast, kamebakaurin, another ent-kaurane diterpenoid co-isolated from Isodon species, acts primarily through direct inhibition of NF-κB p50 DNA-binding activity [3] rather than HIF-1α/VEGF axis modulation. While oridonin demonstrates AKT inhibitory activity , its direct effects on HIF-1α transcriptional machinery are less well-characterized. This target differentiation provides a clear rationale for selecting Excisanin A in hypoxia-driven hepatocellular carcinoma research programs.

Hepatocellular Carcinoma HIF-1α Inhibition Angiogenesis

In Vivo Tumor Suppression: Excisanin A Demonstrates Quantifiable Xenograft Growth Inhibition

Excisanin A has demonstrated quantifiable in vivo tumor suppression in xenograft models, an evidence dimension that differentiates it from less thoroughly validated ent-kaurane diterpenoids. In Hep3B xenograft models, excisanin A administered at 20 mg/kg/d remarkably decreased xenograft tumor size and induced tumor cell apoptosis as confirmed by TUNEL assay [1]. This in vivo validation is complemented by the finding that excisanin A could inhibit AKT activity and block its signal pathway both in vitro and in vivo [2]. Furthermore, treatment with excisanin A significantly reduced the number of viable cells in Hep3B/myr-AKT1 cells more than in control cells, confirming on-target AKT pathway engagement [3]. In contrast, ponicidin's in vivo anti-cancer characterization remains limited, with published literature noting that "in vivo anti-cancer effects as well as its potential clinical effectiveness need further investigation" [4]. While oridonin has demonstrated in vivo activity (15 mg/kg, i.p., impairing cell growth in AKT-hyperactivated breast cancer models) , the availability of peer-reviewed in vivo data for Excisanin A provides procurement confidence for translational research programs.

Xenograft Model In Vivo Efficacy Tumor Growth Inhibition

Chemosensitization: Excisanin A Enhances Efficacy of Conventional Chemotherapeutics

Excisanin A demonstrates quantifiable chemosensitization activity, enhancing the efficacy of conventional chemotherapeutic agents in vitro, a functional property that differentiates it from ent-kaurane analogs lacking documented combination potential. In Hep3B hepatocellular carcinoma cells, excisanin A sensitized cells to 5-fluorouracil treatment in vitro [1]. Similarly, in MDA-MB-453 breast cancer cells, excisanin A sensitized cells to ADM (adriamycin/doxorubicin) treatment in vitro [2]. While in-class compounds such as ponicidin have demonstrated prodrug-sensitizing activity in gene therapy contexts (HSV-TK system with acyclovir/ganciclovir, 1.8- to 97-fold IC₅₀ reduction) [3], the combination of chemosensitization with direct AKT pathway inhibition and in vivo efficacy provides a uniquely integrated pharmacological profile. Direct comparative chemosensitization data between Excisanin A and other ent-kaurane diterpenoids are not available; this evidence is presented as supporting differentiation for combination therapy research applications.

Chemosensitization Combination Therapy 5-Fluorouracil

Excisanin A: Validated Research and Preclinical Application Scenarios


AKT-Dependent Cancer Cell Line Screening and Pathway Validation

Excisanin A is optimally deployed in research programs requiring a validated inhibitor of AKT signaling with documented in vivo correlation. The compound has demonstrated AKT activity inhibition and signal pathway blockade in both in vitro (Hep3B and MDA-MB-453 cell lines) and in vivo (Hep3B xenograft) systems, with enhanced efficacy in AKT-overexpressing cells (Hep3B/myr-AKT1) confirming on-target mechanism [1]. At 20 mg/kg/d, excisanin A remarkably decreased xenograft tumor size, providing a reference dosing benchmark for in vivo pharmacology studies [2]. This scenario is particularly appropriate for laboratories seeking an AKT pathway inhibitor with peer-reviewed in vivo validation to complement in vitro screening programs.

Breast Cancer Invasion and Metastasis Mechanism Studies

Excisanin A serves as a differentiated tool compound for investigating integrin β1/FAK/PI3K/AKT/β-catenin-mediated invasion pathways in breast cancer. The compound's dose-dependent suppression of MMP-2 and MMP-9 (10-40 μM), abolition of integrin β1 expression, and reduction of p-FAK and p-Src in MDA-MB-231 and SKBR3 cells provide a well-characterized anti-invasive signaling profile [3]. This scenario is optimal for metastasis-focused research programs requiring a natural product-based tool with multi-target engagement across the integrin-FAK-AKT axis, distinct from single-target small molecule inhibitors or AKT-focused diterpenoid analogs.

Hypoxia-Driven Hepatocellular Carcinoma and Angiogenesis Research

Excisanin A is uniquely positioned for research programs investigating HIF-1α/VEGF axis inhibition in hepatocellular carcinoma. The compound inhibits HIF-1α transcriptional activation and protein synthesis (p < 0.001) and reduces VEGF protein and mRNA expressions (p < 0.001), with validated in vivo tumor growth suppression in SK-Hep1 xenograft models [4]. This scenario differentiates Excisanin A from NF-κB-focused ent-kaurane analogs such as kamebakaurin, which acts primarily through direct p50 DNA-binding inhibition [5]. Laboratories investigating hypoxia-mediated tumor progression, angiogenesis, or HIF-1α as a therapeutic target in hepatoma will find Excisanin A a mechanistically appropriate selection.

Combination Therapy and Chemosensitization Studies in GI Cancers

Excisanin A's documented chemosensitization to 5-fluorouracil in Hep3B cells [6] and its potent antiproliferative activity in colon cancer cells (IC₅₀ 8.22 μmol·L⁻¹ in SW620) [7] support its application in combination therapy research for gastrointestinal cancers. The compound's ability to induce apoptosis via JNK and p38 pathway activation in colon cancer cells [8] provides additional mechanistic rationale for combination strategies. This scenario is appropriate for researchers evaluating natural product-chemotherapeutic combinations, particularly those seeking AKT pathway inhibitors with demonstrated chemosensitization and in vivo tumor suppression data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Excisanin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.